![molecular formula C18H21N5O3 B2670282 10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione CAS No. 282522-86-5](/img/structure/B2670282.png)
10-(4-Ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione
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Overview
Description
This compound belongs to the class of organic compounds known as diazepines . Diazepines are compounds containing a diazepine ring, which is a seven-membered ring with two nitrogen atoms (at positions 1 and 4) and five carbon atoms.
Molecular Structure Analysis
The molecular structure of diazepines is characterized by a seven-membered ring with two nitrogen atoms. The specific positions of the nitrogen atoms can vary .Chemical Reactions Analysis
Diazepines can undergo various chemical reactions. For example, they can react with isocyanides in the presence of acetone to form novel tricyclic benzodiazepine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of diazepines can vary widely depending on their specific structure and substituents. For example, some diazepines show different biological activities, such as antidepressant, anxiolytic, antiviral, cytotoxic .Scientific Research Applications
- Hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine (2) are clinically used due to their antitumor properties. HMM treats lung cancer, while 2 targets ovarian cancer .
- Hydroxymethylpentamethylmelamine (HMPMM) is the hydroxylated metabolite of HMM and is also active against tumors .
- Other 1,3,5-triazines with similar structures have shown antitumor activity in human cancer and murine leukemia cell lines .
- Some 1,3,5-triazines exhibit aromatase inhibitory activity. These compounds could be valuable in hormone-related therapies .
- The 1,3,5-triazine compound 6 has potential use as a siderophore, which is a microbial iron shelter. Such compounds could be explored for novel drug development .
- The general structure 7 displays potent CRF1 receptor antagonist activity .
- Another compound, 9, also acts as a CRF1 receptor antagonist .
- The substrate 10, a 1,3,5-triazine substituted polyamine, shows good in vitro activity against Trypanosoma brucei, the causative organism of Human African Trypanosomiasis .
Antitumor Properties
Aromatase Inhibition
Siderophore-Mediated Drug Potential
Corticotrophin-Releasing Factor 1 (CRF1) Receptor Antagonism
Trypanosoma brucei Inhibition
Gastric Lesion Protection
Mechanism of Action
Future Directions
properties
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-3-26-13-8-6-12(7-9-13)22-10-4-5-11-23-14-15(19-17(22)23)21(2)18(25)20-16(14)24/h6-9H,3-5,10-11H2,1-2H3,(H,20,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLGXQHUIFOTLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)NC(=O)N4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-ethoxyphenyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione |
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